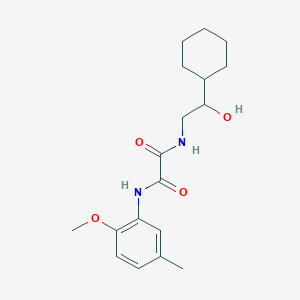

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-methoxy-5-methylphenyl)ethanediamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-12-8-9-16(24-2)14(10-12)20-18(23)17(22)19-11-15(21)13-6-4-3-5-7-13/h8-10,13,15,21H,3-7,11H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKRBWUIWDNCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanediamide Derivatives

Key Observations :

- The target compound’s cyclohexyl-hydroxyethyl group provides hydrophobicity and stereochemical complexity, contrasting with the halogenated aryl group in compound 273 .

Compounds with 2-Methoxy-5-Methylphenyl Moieties

The 2-methoxy-5-methylphenyl group is a recurring motif in synthetic chemistry, influencing solubility and steric effects:

Table 2: Physicochemical Properties of 2-Methoxy-5-Methylphenyl Derivatives

Key Observations :

- The morpholinoacetamide in has a higher molecular weight (264.32 g/mol) and predicted acidity (pKa 13.84) compared to simpler imidazole/pyrrole derivatives .

Key Observations :

- The target compound’s synthesis may require iron/copper-catalyzed N-arylation (as in ) or reductive amination (), depending on substituent reactivity .

- Steric hindrance from the cyclohexyl group could reduce yields compared to less bulky analogs like 3t or 3u .

Discussion of Findings

- Hydrophobicity vs. Polarity : The cyclohexyl-hydroxyethyl group in the target compound likely enhances membrane permeability relative to morpholine () or charged carbamimidamido groups () .

- Synthetic Challenges : Bulky substituents may necessitate optimized catalysts (e.g., TiCl₄ in ) to improve yields .

- Biological Implications : While docking scores for compound 273 suggest bioactivity (AutoDock Vina score provided in ), the target’s alicyclic group may modulate receptor binding differently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.